molecular formula C16H22N4O2 B1522483 tert-butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate CAS No. 252577-86-9

tert-butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate

Cat. No.: B1522483
CAS No.: 252577-86-9
M. Wt: 302.37 g/mol
InChI Key: FHVJGMSJNPXNSJ-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate is a carbamate-protected piperidine derivative featuring a 5-cyanopyridin-2-yl substituent on the piperidine nitrogen. Key properties include:

  • Molecular Formula: Likely C16H22N4O2 (calculated from molecular weight)
  • Molecular Weight: 302.38 g/mol
  • CAS Number: 252577-86-9
  • Purity: 95% (commercial availability)

Its structure combines a tert-butyl carbamate group (providing steric protection) with a 5-cyano-substituted pyridine ring, which may enhance electronic interactions in target binding.

Properties

IUPAC Name

tert-butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-13-6-8-20(9-7-13)14-5-4-12(10-17)11-18-14/h4-5,11,13H,6-9H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVJGMSJNPXNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601158715
Record name 1,1-Dimethylethyl N-[1-(5-cyano-2-pyridinyl)-4-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601158715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252577-86-9
Record name 1,1-Dimethylethyl N-[1-(5-cyano-2-pyridinyl)-4-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252577-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-(5-cyano-2-pyridinyl)-4-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601158715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate typically involves the following steps:

  • Piperidine Derivative Formation: : Piperidine is reacted with 5-cyanopyridin-2-yl halide to form the piperidine derivative.

  • Carbamate Formation: : The piperidine derivative is then treated with tert-butyl carbamate under suitable reaction conditions, such as the presence of a base and a solvent like dichloromethane or dimethylformamide.

Industrial Production Methods

In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate: can undergo various chemical reactions, including:

  • Oxidation: : The cyano group can be oxidized to form a carboxylic acid.

  • Reduction: : The cyano group can be reduced to form an amine.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the cyano or carbamate groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : 5-cyanopyridin-2-carboxylic acid

  • Reduction: : 5-aminopyridin-2-carboxylic acid

  • Substitution: : Various substituted piperidines or carbamates

Scientific Research Applications

Tert-butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: : It may interact with enzymes or receptors in biological systems.

  • Pathways Involved: : The exact pathways depend on the specific application but can include signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Steric Bulk : The tert-butyl carbamate group provides steric protection, a feature shared with analogs like the acetylated derivative in . However, substituents like isopropylsulfonyl add greater bulk and polarizability.

Biological Activity

tert-butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate is a chemical compound characterized by its complex structure, which includes a piperidine ring and a cyanopyridine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C16H22N4O2
  • Molecular Weight : 302.371 g/mol
  • CAS Number : 848500-02-7

The compound features a tert-butyl group attached to a carbamate, which is linked to a piperidine ring substituted with a 5-cyanopyridine group. This unique structure is believed to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as receptors and enzymes. Preliminary studies suggest that it may modulate pathways involved in inflammatory responses and cellular apoptosis.

In Vitro Studies

Research has indicated that this compound exhibits significant effects on various cell types:

  • Anti-inflammatory Activity : The compound has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β and IL-18, which are critical mediators in inflammatory processes. This inhibition occurs through the modulation of caspase-1 activity, leading to reduced pyroptotic cell death in macrophages .
  • Antimicrobial Properties : In studies assessing antimicrobial activity, this compound demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations .

Case Studies

Several case studies highlight the compound's potential applications:

  • Cytotoxicity Assays : In cytotoxicity assays using human macrophages, the compound inhibited pyroptotic cell death by approximately 39%, showcasing its potential as an anti-inflammatory agent .
  • Antibacterial Efficacy : A study reported that the compound exhibited strong bactericidal properties against both susceptible and drug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to those of last-resort antibiotics like vancomycin .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameBiological Activity Description
tert-butyl N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]carbamateExhibits moderate anti-inflammatory effects but lower antibacterial activity.
tert-butyl (1-(3-amino-pyridin-2-yl)piperidin-4-yl)carbamateShows enhanced receptor binding affinity but less cytotoxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate
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tert-butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate

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